Sodium L-lactate-3-13C solution

概要

説明

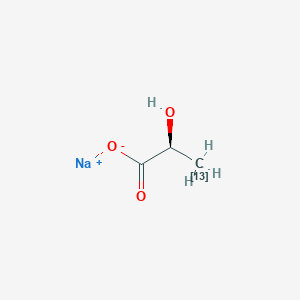

Sodium L-lactate-3-13C solution is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the lactate molecule. This compound is primarily used in metabolic studies and isotopic labeling experiments due to its enhanced visibility and detectability . The molecular formula of Sodium L-lactate-3-13C is 13CH3CH(OH)CO2Na, and it is often used in aqueous solutions with a concentration range of 45-55% (w/w) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium L-lactate-3-13C involves the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form Sodium L-lactate-3-13C . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of Sodium L-lactate-3-13C follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and the isotopic labeling is carefully controlled to achieve the desired isotopic purity (≥99 atom % 13C) . The final product is then purified and concentrated to the required specifications.

化学反応の分析

Types of Reactions: Sodium L-lactate-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sodium L-lactate-3-13C can be oxidized to pyruvate using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: It can be reduced to propylene glycol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in Sodium L-lactate-3-13C can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Pyruvate

Reduction: Propylene glycol

Substitution: Halogenated lactate derivatives

科学的研究の応用

Metabolic Tracing

Sodium L-lactate-3-13C is widely used as a metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. It helps in understanding metabolic pathways and the dynamics of lactate metabolism in various biological systems.

Key Studies :

- Metabolomics : Utilized to trace metabolic fluxes in cancer cells, providing insights into altered metabolic pathways during tumor progression .

- Clinical Diagnostics : Employed in the assessment of metabolic disorders, where lactate levels can indicate hypoxia or mitochondrial dysfunction .

| Application | Methodology | Findings |

|---|---|---|

| Metabolic Flux | MS and NMR | Identified altered lactate metabolism in tumors |

| Clinical Assessment | Blood lactate monitoring | Correlated elevated lactate with metabolic disorders |

Pharmaceutical Research

Sodium L-lactate-3-13C serves as a valuable tool in drug development, particularly for assessing the pharmacokinetics of new drugs that influence lactate metabolism.

Case Study :

A study investigated the effect of a novel anti-cancer drug on lactate production in tumor cells using sodium L-lactate-3-13C as a tracer. The results indicated a significant reduction in lactate levels, suggesting that the drug effectively alters metabolic pathways associated with tumor growth .

Food Science and Fermentation Studies

In food science, sodium L-lactate is used to enhance flavor and preserve food products. The isotopically labeled form allows researchers to track its incorporation into food matrices during fermentation processes.

Research Insights :

Studies have shown that sodium L-lactate can inhibit spoilage organisms while enhancing the growth of beneficial bacteria during fermentation, thus improving product safety and quality .

Environmental Applications

Sodium L-lactate-3-13C has potential applications in environmental studies, particularly in assessing the biodegradation of organic pollutants.

Example Study :

Research demonstrated that microorganisms could utilize sodium L-lactate as a carbon source for bioremediation efforts, effectively breaking down contaminants in soil and water systems .

作用機序

Sodium L-lactate-3-13C exerts its effects primarily through its role in metabolic pathways. It is converted to pyruvate by lactate dehydrogenase, which then enters the citric acid cycle (Krebs cycle) for energy production . The carbon-13 isotope allows for detailed tracking of these metabolic processes, providing insights into the molecular targets and pathways involved.

類似化合物との比較

Sodium L-lactate-2-13C: Labeled at the second carbon position.

Sodium L-lactate-13C3: Labeled at all three carbon positions.

L-Lactic acid-13C3 sodium salt solution: Another isotopically labeled form of lactic acid

Uniqueness: The specific labeling at the third carbon position in Sodium L-lactate-3-13C provides unique advantages in metabolic studies, allowing for precise tracking and analysis of specific metabolic pathways .

生物活性

Sodium L-lactate-3-13C is a stable isotopic analogue of sodium L-lactate, which is widely utilized in metabolic research due to its role in energy metabolism and buffering capacity. This article delves into the biological activity of sodium L-lactate-3-13C, highlighting its metabolic pathways, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 201595-71-3 |

| Molecular Formula | C₃H₅NaO₃ |

| Molecular Weight | 115.038 g/mol |

| Melting Point | 163-165 °C |

| Isotopic Purity | ≥99 atom % ¹³C |

Sodium L-lactate-3-13C is typically available as a solution comprising 45-55% (w/w) in water, with a high chiral purity suitable for various analytical applications, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Metabolic Role

Sodium L-lactate serves as a key intermediate in the metabolic pathway of lactic acid fermentation. It plays a significant role in:

- Energy Production : Lactate can be converted back to glucose in the liver via gluconeogenesis, providing an essential energy source during anaerobic conditions.

- Buffering Capacity : It helps regulate pH levels in the body by neutralizing excess acids, thus preventing metabolic acidosis, particularly during strenuous exercise or pathological conditions .

Research Applications

The isotopic labeling of sodium L-lactate allows researchers to track metabolic processes in vivo. Key applications include:

- Metabolic Studies : Used as a tracer to study lactate metabolism and redox states in various tissues, aiding in understanding conditions like ischemia and cancer metabolism .

- Clinical Research : Employed in clinical settings to evaluate metabolic responses during treatments involving lactate infusion, particularly in critically ill patients .

Case Studies

-

Lactate Metabolism in Cancer :

A study utilized sodium L-lactate-3-13C to investigate metabolic alterations in tumor cells. The findings indicated that lactate not only serves as an energy substrate but also modulates tumor microenvironments by influencing immune cell function and promoting angiogenesis . -

Buffering Capacity Comparison :

A clinical trial compared the effects of sodium L-lactate and racemic lactate on buffering capacity during surgical procedures. Results showed both compounds effectively increased buffering capacity without significant differences between them, highlighting their potential use in fluid resuscitation protocols .

Pharmacokinetics

The pharmacokinetic properties of sodium L-lactate indicate complete bioavailability when administered intravenously. Its metabolites, primarily bicarbonates, help maintain acid-base balance by reacting with excess hydrogen ions to form carbon dioxide and water .

Safety Profile

Research indicates that sodium L-lactate is non-carcinogenic and non-mutagenic at physiological concentrations. It is generally well-tolerated when used within recommended dosages for therapeutic purposes .

特性

IUPAC Name |

sodium;(2S)-2-hydroxy(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UEORGECYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635683 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-70-2 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。